molecular formula C18H22N4O B7701975 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide

Numéro de catalogue B7701975
Poids moléculaire: 310.4 g/mol
Clé InChI: CJSMCLDJPFBYFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, commonly known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in the treatment of various types of cancer.

Mécanisme D'action

BMN-673 works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. BMN-673 has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anticancer effects in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, BMN-673 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

BMN-673 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has high potency and selectivity for PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, BMN-673 has some limitations for lab experiments. It is relatively expensive compared to other PARP inhibitors, which may limit its use in some labs. In addition, the high potency of BMN-673 may make it difficult to distinguish between on-target and off-target effects.

Orientations Futures

There are several future directions for the study of BMN-673. One area of research is the development of combination therapies that include BMN-673 and other anticancer drugs. Another area of research is the identification of biomarkers that can predict the response to BMN-673 in different types of cancer. In addition, further studies are needed to elucidate the mechanisms of resistance to BMN-673 and to develop strategies to overcome resistance. Finally, the safety and efficacy of BMN-673 in clinical trials need to be further evaluated to determine its potential as a cancer therapy.
Conclusion
In conclusion, BMN-673 is a promising PARP inhibitor that has shown potent anticancer effects in preclinical studies. Its high selectivity for PARP enzymes and minimal toxicity in normal cells make it an ideal candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of BMN-673 and to develop strategies to overcome resistance. With continued research, BMN-673 has the potential to become an important tool in the fight against cancer.

Méthodes De Synthèse

The synthesis of BMN-673 involves several steps, including the preparation of 1-butyl-6-methylpyrazolo[3,4-b]quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with propionamide to yield BMN-673. The synthesis of BMN-673 has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

BMN-673 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as BRCA1/2 mutations. BMN-673 has been used in preclinical and clinical studies to evaluate its efficacy and safety in cancer treatment.

Propriétés

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-6-9-22-18-14(17(21-22)20-16(23)5-2)11-13-10-12(3)7-8-15(13)19-18/h7-8,10-11H,4-6,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMCLDJPFBYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.